

Ph-HTBA Demonstrates High Brain Permeability, Facilitating Central Nervous System Research

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Compound of Interest		
Compound Name:	Ph-HTBA	
Cat. No.:	B15618940	Get Quote

Ph-HTBA, a novel high-affinity ligand for the CaMKIIα hub domain, exhibits excellent brain permeability with an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.85. This characteristic, coupled with its good cellular permeability and low susceptibility to efflux transporters, positions **Ph-HTBA** as a promising tool for researchers investigating neurological disorders.

Recent experimental data has confirmed the ability of **Ph-HTBA** to effectively cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent. The Kp,uu value, which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state, is a key indicator of brain penetration. A Kp,uu value close to 1 suggests that a compound readily enters the brain and is not actively removed by efflux pumps. The reported Kp,uu of 0.85 for **Ph-HTBA** signifies a high degree of brain exposure.[1][2]

In comparative terms, a Kp,uu value greater than 0.3 to 0.5 is generally considered indicative of good brain penetration for a drug candidate.[3] **Ph-HTBA**'s value of 0.85 places it well within the range of compounds with significant central nervous system (CNS) availability. This favorable pharmacokinetic profile is further supported by in vitro findings that **Ph-HTBA** is not a substrate for two of the major efflux transporters at the blood-brain barrier, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Efflux transporters can severely limit the brain penetration of many potential drugs, and **Ph-HTBA**'s ability to evade these pumps is a significant advantage.

Comparative Brain Permeability Data



Compound	Kp,uu	Species	Notes
Ph-HTBA	0.85	Mouse	High brain permeability, not a substrate for P-gp or BCRP efflux transporters.[1]
Reference Range	> 0.3 - 0.5	General	Considered good brain penetration for CNS drug candidates. [3]

Experimental Protocol for Determining Ph-HTBA Brain Permeability

The brain permeability of **Ph-HTBA** was assessed through an in vivo pharmacokinetic study in mice.[1] The following protocol outlines the key steps involved in determining the Kp,uu value:

- Animal Model: C57BL6/J mice were used for the study.
- Drug Administration: A sodium salt formulation of Ph-HTBA was administered orally to the mice at a dose of 10 mg/kg.
- Sample Collection: At a predetermined time point following administration, blood and brain tissue samples were collected from the animals.
- Sample Processing:
 - Blood samples were processed to obtain plasma.
 - Brain tissue was homogenized to create a uniform sample.
- Concentration Analysis: The concentrations of Ph-HTBA in both the plasma and brain homogenate were measured using a suitable analytical method (e.g., liquid chromatographymass spectrometry, LC-MS). The measured total concentrations were 1450 ng/mL in plasma and 99.1 ng/mL in the brain.[1]



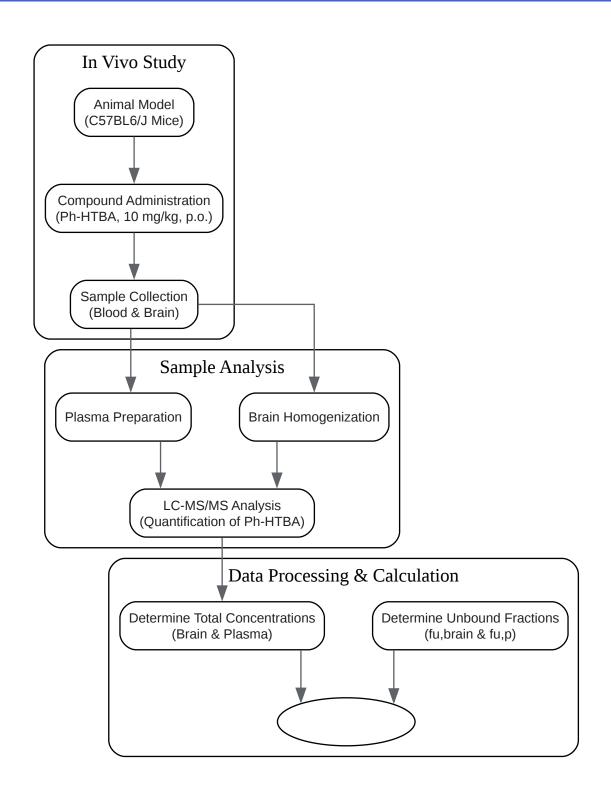
- Determination of Unbound Fractions: The fractions of **Ph-HTBA** unbound to proteins in both plasma (fu,p) and brain tissue (fu,brain) are determined experimentally, typically using methods like equilibrium dialysis or ultrafiltration.
- Calculation of Kp,uu: The unbound brain-to-plasma partition coefficient (Kp,uu) was calculated using the following formula:

Kp,uu = (Total Brain Concentration / Total Plasma Concentration) / (fu,brain / fu,p)

The direct result of the brain-plasma ratio was 0.10, and after correcting for unbound fractions, the final Kp,uu was determined to be 0.85.[1]

Experimental Workflow for Brain Permeability Assessment





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